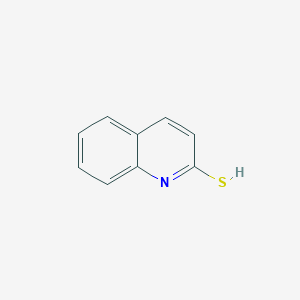

quinoline-2-thiol

Description

Significance of Quinoline-2-thiol in Chemical Sciences

The significance of this compound in chemical sciences lies in its dual chemical nature. The quinoline (B57606) moiety, a bicyclic aromatic heterocycle, provides a rigid scaffold that can be readily functionalized. The thiol group, on the other hand, is a versatile functional group known for its nucleophilicity, ability to form stable metal complexes, and participation in various chemical transformations such as oxidation, reduction, and substitution reactions. solubilityofthings.com

A notable aspect of this compound is its existence in a tautomeric equilibrium with quinoline-2(1H)-thione. semanticscholar.org Quantum mechanical calculations and spectroscopic studies have confirmed that the thione form is the predominant tautomer. semanticscholar.org This tautomerism plays a crucial role in its reactivity and interactions.

The synthesis of this compound and its derivatives has been a subject of continuous development. Modern synthetic strategies, such as the deoxygenative C–H/C–S functionalization of quinoline N-oxides with thiourea (B124793), have enabled the regioselective and efficient production of diverse quinoline-2-thiones. rsc.org

Role in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound serves as a privileged scaffold for the design and synthesis of novel therapeutic agents. The quinoline core is a common feature in many approved drugs, and the introduction of a thiol group and other functionalities allows for the modulation of biological activity. rsc.orgontosight.ai Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antimalarial activities. solubilityofthings.comrsc.orgontosight.ai

The biological activity of these derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and receptors, thereby modulating key biological pathways. ontosight.ai For instance, the thiol group can interact with cysteine residues in proteins, leading to enzyme inhibition.

Overview of Research Areas

The unique properties of this compound have led to its application in several distinct research areas:

Coordination Chemistry: The thiol group in this compound acts as a soft donor, enabling it to form stable complexes with a variety of metal ions. solubilityofthings.com These metal complexes have been investigated for their catalytic, electronic, and biological properties.

Fluorescent Sensors: Certain derivatives of this compound exhibit fluorescence, which can be modulated by the presence of specific analytes. semanticscholar.org This property has been exploited in the development of fluorescent sensors for the detection of metal ions, changes in pH, and biologically important molecules like nitroxyl (B88944) (HNO). semanticscholar.org

Materials Science: The ability of this compound to form complexes and its inherent aromatic structure make it a candidate for the development of novel materials with specific optical or electronic properties. nih.gov

Detailed Research Findings

The following tables provide a snapshot of the diverse research findings related to this compound and its derivatives.

Biological Activities of this compound Derivatives

| Derivative Class | Specific Example(s) | Observed Biological Activity | Reference(s) |

| Antimicrobial | 5-(quinolin-2-yl)-1,3,4-oxadiazole-2-thiol | Antibacterial and antifungal activity. ajchem-a.com | ajchem-a.com |

| 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | Good to moderate activity against various microorganisms. tubitak.gov.trscispace.comtubitak.gov.tr | tubitak.gov.trscispace.comtubitak.gov.tr | |

| Anticancer | 3-Benzyl-quinoline-2-thiol | Potential anticancer properties. ontosight.ai | ontosight.ai |

| Quinoline-2-thioxopyrido[2,3-d]pyrimidinone | Promising anticancer activity against breast carcinoma cell lines. researchgate.net | researchgate.net | |

| 4-substituted quinolines (HTI 21, HTI 22) | Induced caspase-dependent apoptosis in cancer cells. nih.gov | nih.gov | |

| Antimalarial | 3-substituted 2-chloroquinoline (B121035) derivatives | Moderate to high antimalarial activities against Plasmodium falciparum. nih.gov | nih.gov |

| Quinoline-based fused heterocyclic systems | Potential antimalarial activity. nih.gov | nih.gov |

Applications of this compound in Metal Complexes and Fluorescent Sensing

| Application Area | Metal/Analyte | Key Findings | Reference(s) |

| Coordination Chemistry | Copper(II), Zinc(II), Manganese(II) | Quinoline Schiff base metal complexes exhibit various biological activities, including anticancer and antimicrobial effects. researchgate.netckthakurcollege.net | researchgate.netckthakurcollege.net |

| Copper(I) | Quinoline thiosemicarbazone copper complexes act as proteasome inhibitors in human prostate cancer cells. acs.org | acs.org | |

| Fluorescent Sensing | Heavy Metals (Cr³⁺, Cu²⁺, Fe²⁺, Fe³⁺) | Alkylated this compound derivatives show fluorescence quenching in the presence of heavy metal ions. semanticscholar.org | semanticscholar.org |

| pH | Alkylated this compound derivatives exhibit changes in fluorescence in response to pH variations. semanticscholar.org | semanticscholar.org | |

| Nitroxyl (HNO) | This compound/thione shows a fluorescence increase upon exposure to HNO. semanticscholar.org | semanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZSVYHFYHTNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoline 2 Thiol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide straightforward pathways to quinoline-2-thiol and its analogs from readily available starting materials. These classical approaches often involve the reaction of quinoline (B57606) or its pre-functionalized derivatives with sulfur-containing reagents.

Reaction of Quinoline with Phosphorus Pentasulfide

One of the traditional methods for the synthesis of this compound involves the direct thionation of a corresponding quinolinone precursor. mdpi.com Specifically, the reaction of 6-hydroxyquinoline-2-one with phosphorus pentasulfide can yield the corresponding this compound. researchgate.net This method, while effective, can sometimes lead to mixtures of products and may require harsh reaction conditions. mdpi.com For instance, the thionation of quinolinones with phosphorus pentasulfide can be low in yield and may result in the thiation of both the 2- and 4-positions. mdpi.com

Reaction of 2-Chloroquinoline (B121035) with Sodium Hydrosulfide (B80085)

A common and practical laboratory-scale synthesis of this compound involves the nucleophilic substitution of a halogen at the 2-position of the quinoline ring. ontosight.ai The reaction of 2-chloroquinoline with sodium hydrosulfide provides a direct route to this compound. ontosight.ai This substitution reaction typically proceeds under reflux conditions, effectively replacing the chlorine atom with a thiol group. A similar approach can be used to synthesize 5-quinolinethiol (B3391937) from 5-chloroquinoline (B16772) and sodium hydrosulfide. vulcanchem.com

In a related synthesis for a derivative, 2-mercapto-quinoline-N-oxide was prepared by reacting 2-chloro-quinoline-N-oxide with a mixture of sodium hydrosulfide and sodium sulfide (B99878) in water. The reaction mixture was heated, and subsequent acidification with hydrochloric acid precipitated the desired product with a 63.2% yield. prepchem.com

Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea (B124793)

A more recent and highly regioselective method for synthesizing quinoline-2-thiones (the tautomeric form of this compound) involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides using thiourea. organic-chemistry.orgfigshare.comnih.gov This metal-free approach offers high yields, experimental simplicity, and tolerance to a wide range of functional groups. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and provides a streamlined route to diverse quinoline-2-thiones. organic-chemistry.org

Triflic anhydride (B1165640) (Tf₂O) plays a crucial role in this transformation by activating the quinoline N-oxide. organic-chemistry.orgnih.govrsc.org The activation makes the C2 position of the quinoline ring more susceptible to nucleophilic attack. rsc.orgarkat-usa.org Triflic anhydride reacts with the N-oxide to form a highly reactive intermediate, which facilitates the subsequent addition of thiourea. rsc.org The use of triflic anhydride has been shown to be significant in carrying out similar reactions, sometimes replacing more expensive metal triflate salts without a decrease in yield. nih.govacs.org

This method exhibits excellent regioselectivity, exclusively functionalizing the C2 position of the quinoline N-oxide. organic-chemistry.orgfigshare.comnih.gov The inherent electronic properties of the quinoline ring generally favor functionalization at the C2 position. researchgate.net The activation of the N-oxide by triflic anhydride further enhances the electrophilicity at the C2 carbon, directing the nucleophilic attack of thiourea to this site. rsc.orgarkat-usa.org This high regioselectivity is a significant advantage over other methods that may yield a mixture of isomers. mdpi.com While palladium catalysts often favor C2 activation, certain conditions with Pd(II)Cl₂ can lead to C8 activation. rsc.org

Research Findings on Synthetic Methodologies

| Method | Starting Material(s) | Reagent(s) | Key Features | Yield |

| Reaction with Phosphorus Pentasulfide | 6-Hydroxyquinoline-2-one | Phosphorus pentasulfide | Can be low in yield and produce mixtures of isomers. mdpi.com | Low to Moderate |

| Reaction with Sodium Hydrosulfide | 2-Chloroquinoline | Sodium hydrosulfide | Practical laboratory-scale synthesis. | Good |

| Reaction with Sodium Hydrosulfide | 2-Chloro-quinoline-N-oxide | Sodium hydrosulfide, Sodium sulfide | Synthesis of the N-oxide derivative. prepchem.com | 63.2% prepchem.com |

| Deoxygenative C-H/C-S Functionalization | Quinoline N-oxides | Thiourea, Triflic anhydride | High regioselectivity, mild conditions, broad functional group tolerance. organic-chemistry.orgfigshare.com | Good to High organic-chemistry.org |

| One-Pot Deoxygenative Functionalization | Quinolines | Oxidizing agent, Thiourea, Triflic anhydride | Direct conversion without isolating N-oxide intermediate. organic-chemistry.orgresearchgate.net | Good organic-chemistry.org |

Regioselectivity Studies

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This approach has been successfully applied to the synthesis of this compound and its derivatives, offering efficient and environmentally friendly pathways.

A notable green chemistry approach involves the microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones. rsc.org This method achieves the annulation of ortho-heteroaryl anilines with carbon disulfide (CS₂) in water, without the need for any catalysts or additives. The desired products are obtained in high yields simply by filtration. rsc.org Similarly, researchers have developed a one-pot, solvent-free microwave-assisted method for synthesizing quinoline derivatives on the surface of alumina (B75360) impregnated with hydrochloric acid. rsc.org

Another efficient microwave-induced, one-pot synthesis yields pyrimido[4,5-b]this compound. nih.gov The process involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with thiourea in the presence of anhydrous potassium carbonate in DMF. This reaction proceeds rapidly under microwave irradiation (10 minutes) to provide the product in good yield (73%). nih.gov

Furthermore, derivatives such as 3-(1,3-dioxolan-2-yl)quinoline-2-thiols have been prepared under microwave irradiation. tandfonline.comtandfonline.com This one-pot reaction involves the cyclization of 2-mercapto-3-formylquinolines with ethylene (B1197577) glycol in the presence of a p-TsOH catalyst, demonstrating the versatility of microwave assistance in creating complex quinoline structures. tandfonline.comtandfonline.com

Table 1: Examples of Microwave-Assisted Synthesis of this compound and Derivatives

| Starting Material(s) | Reagent(s) | Conditions | Product | Yield (%) | Reference(s) |

| ortho-Heteroaryl anilines | CS₂ | Water, Microwave | Polyheterocyclic-fused quinoline-2-thiones | High | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Thiourea, K₂CO₃ | DMF, Microwave (10 min) | Pyrimido[4,5-b]this compound | 73 | nih.gov |

| 2-Mercapto-3-formyl quinoline | Ethylene glycol, p-TsOH | Toluene, Microwave (300 W) | 3-(1,3-Dioxolan-2-yl)this compound | Good | tandfonline.comtandfonline.com |

| Substituted anilines, Acetone, Benzaldehyde | HCl on Alumina | Solvent-free, Microwave | Substituted quinoline derivative | N/A | rsc.org |

Catalyst-Mediated Synthesis

The use of catalysts, particularly nanocatalysts, has revolutionized the synthesis of heterocyclic compounds by offering high efficiency, selectivity, and reusability. acs.org

Copper nanoparticles (CuNPs) are attractive catalysts due to their low cost, high natural abundance, and stability. researchgate.net They have been effectively used in various organic transformations, including the synthesis of quinoline derivatives. nih.gov

A highly efficient method utilizes copper nanoparticles grafted on carbon microspheres (Cu-NP/C) as a reusable heterogeneous catalyst. samipubco.com This catalyst facilitates the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives from 2-chloro-3-(chloromethyl)quinoline (B1586034) and 1H-benzo[d]imidazole-2-thiol. The reaction proceeds smoothly in methanol (B129727) under mild conditions, completing within one hour and yielding the desired products in high yields (90-97%). samipubco.com A key advantage of this catalyst is its easy separation from the reaction mixture and its ability to be reused in successive runs without a significant loss of catalytic activity. samipubco.com

Other forms, such as copper(II) oxide nanoparticles (CuO NPs), have also been employed to catalyze the synthesis of polyhydroquinolines through multi-component reactions under solvent-free conditions. acs.org Chitosan-decorated copper nanoparticles have also been reported as effective catalysts for synthesizing novel quinoline derivatives. nih.govbenthamscience.com

Table 2: Synthesis of 2-chloroquinoline Derivatives using Cu-NP/C Catalyst

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |

| 2-Chloro-3-(chloromethyl)quinoline | 1H-benzo[d]imidazole-2-thiol | Cu-NP/C | Methanol | 97 | samipubco.com |

| 2-Chloro-6-methyl-3-(chloromethyl)quinoline | 1H-benzo[d]imidazole-2-thiol | Cu-NP/C | Methanol | 95 | samipubco.com |

| 2-Chloro-6-methoxy-3-(chloromethyl)quinoline | 1H-benzo[d]imidazole-2-thiol | Cu-NP/C | Methanol | 92 | samipubco.com |

| 2,6-Dichloro-3-(chloromethyl)quinoline | 1H-benzo[d]imidazole-2-thiol | Cu-NP/C | Methanol | 90 | samipubco.com |

Beyond copper, a wide array of nanocatalysts have been developed for quinoline synthesis, offering environmentally friendly and efficient alternatives to traditional methods. acs.org The unique properties of nanocatalysts, such as high surface area and reactivity, overcome many drawbacks of conventional catalysts, including harsh reaction conditions and the generation of byproducts. acs.org

Magnetic nanoparticles, such as those based on iron oxides (e.g., Fe₃O₄), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, allowing for high reusability. researchgate.net For instance, a recoverable magnetic nanocatalyst, Fe₃O₄@SiO₂/isoniazid/Cu(II), has been synthesized and used to produce polysubstituted quinolines via the Friedlander reaction. nih.gov Another example is the use of dodecylbenzenesulfonic acid supported by magnetite (Fe₃O₄) nanoparticles. nih.gov

Other nanocatalyst systems used in quinoline synthesis include:

Zinc-based Nanoparticles (ZnO, ZnS): Valued for their chemical stability and used in various synthetic protocols. acs.org

Nickel Nanoparticles: Employed as an efficient and retrievable catalyst for the solventless Friedlander annulation to produce quinolines. nih.gov

Titanium Dioxide Nanoparticles (nano-TiO₂): Recognized for their high activity, nontoxicity, and long-term stability. acs.org

These nanocatalyzed protocols often allow for reactions to occur under milder conditions, with lower catalyst loading and in greener solvents, representing a significant advancement in sustainable chemical synthesis. acs.orgnih.gov

Copper Nanoparticle Catalysis

Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile building block for creating a wide range of derivatives through reactions targeting the thiol group or other positions on the quinoline ring.

Alkylation of the sulfur atom in this compound is a common strategy to produce S-alkylated derivatives. These alkylated products have been found to be fluorescent, making them interesting candidates for developing chemical sensors for metals or pH. semanticscholar.org

A representative synthetic route involves the creation of S-alkyl phthalimide- and S-benzyl-oxadiazole-quinoline hybrids. mdpi.com The synthesis begins with 2-phenylquinoline-4-carboxylic acid, which is converted in several steps to 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol. This intermediate then undergoes S-alkylation by reacting with various bromoalkyl substituted phthalimides or substituted benzyl (B1604629) bromides in the presence of a base. This method produces the target hybrid molecules in excellent yields. mdpi.com The carbon atom of the alkyl chain attached to the sulfur atom typically appears in the δ 30-36 ppm range in ¹³C NMR spectra. mdpi.com

Table 3: Synthesis of S-alkylated Quinoline-Oxadiazole Hybrids

| Thiol Intermediate | Alkylating Agent | Product | Yield (%) | Reference |

| 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol | N-(2-bromoethyl)phthalimide | 2-((2-((5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione | 94 | mdpi.com |

| 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol | N-(3-bromopropyl)phthalimide | 2-((3-((5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)propyl)isoindoline-1,3-dione | 92 | mdpi.com |

| 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol | 4-Fluorobenzyl bromide | 2-(((4-fluorobenzyl)thio)methyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole | 96 | mdpi.com |

| 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol | 4-Chlorobenzyl bromide | 2-(((4-chlorobenzyl)thio)methyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole | 95 | mdpi.com |

The thiol functionality is a key reactive handle for constructing more complex heterocyclic systems. For instance, N-amino quinoline-2-one can be reacted with various thiol compounds to afford a range of derivatives. academicjournals.orgresearchgate.net In one pathway, N-amino quinoline-2-one reacts with carbon disulfide and potassium hydroxide (B78521), followed by treatment with hydrazine (B178648) hydrate (B1144303), to produce a tetrazine derivative. academicjournals.org

Another versatile strategy involves using quinoline-2-carbohydrazide (B1604917) as a precursor. tubitak.gov.tr This compound can be treated with benzyl isothiocyanate to form a carbothioamide, which upon basic treatment cyclizes to yield a 1,2,4-triazole (B32235) derivative. Alternatively, reacting the quinoline-2-carbohydrazide with carbon disulfide in a basic medium leads to the formation of 5-(quinolin-2-yl)-1,3,4-oxadiazol-2-thiol. tubitak.gov.tr This oxadiazole derivative can be further functionalized, for example, through Mannich reactions to introduce aminoalkylated side chains. tubitak.gov.tr

The synthesis can also begin with a non-quinoline thiol. For example, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) can be used as a starting material, which after a multi-step sequence involving reaction with chloroethyl acetate (B1210297) and subsequent condensation with hydrazine hydrate and coumarin (B35378) compounds, yields novel quinolin-2-one derivatives. impactfactor.org These examples highlight the synthetic utility of the thiol group in the preparation of diverse and complex quinoline-based molecular architectures.

Synthesis of Condensed Quinoline Thiol Structures

The synthesis of condensed quinoline structures that incorporate a thiol or thione group involves the formation of additional heterocyclic rings fused to the quinoline framework. These methods often utilize multi-component reactions to build complex molecular architectures.

One prominent strategy involves the construction of pyrimido[4,5-b]quinoline systems. A common precursor for this is 6-aminothiouracil, which provides the necessary atoms to form the fused pyrimidine (B1678525) ring with a thioxo group. For instance, heating a mixture of an arylidene cyclohexanone (B45756) and 6-aminothiouracil in dimethylformamide (DMF) under reflux yields 5-aryl-2-thioxo-2,3,6,7,8,9-hexahydro-1H,4H-pyrimido-[4,5-b]quinoline-4-ones. rsc.org A one-pot variation of this reaction, where 6-aminothiouracil, cyclohexanone, and an aromatic aldehyde are refluxed in DMF, also produces the same condensed structure. rsc.org Another approach involves reacting 2-amino-4-(3-bromophenyl)-7,7-dimethyl-1-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with thiourea and sodium ethoxide in ethanol (B145695) to produce 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione derivatives. rsc.org

Thiopyrano[2,3-b]quinoline derivatives represent another class of condensed structures. These can be synthesized via a cascade protocol involving the reaction of β-ketothioamides with 2-chloroquinoline-3-carbaldehydes. derpharmachemica.com This transformation is effectively catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), leading to the formation of the thiopyran ring fused to the quinoline core. derpharmachemica.com

Furthermore, quinoline-based 1,3,4-oxadiazole (B1194373) structures containing a thiol group have been synthesized. The process begins with the conversion of quinoline-6-carboxylic acid to its carbohydrazide (B1668358) intermediate. This intermediate then undergoes cyclization with carbon disulfide in the presence of ethanolic potassium hydroxide to form 5-(quinolin-6-yl)-1,3,4-oxadiazole-2-thiol. nih.gov This thiol can then be further functionalized. nih.gov

| Condensed Structure Type | Key Reactants | Catalyst/Reagents | Conditions | Reference |

| Pyrimido[4,5-b]quinoline | Arylidene cyclohexanone, 6-Aminothiouracil | DMF | Reflux | rsc.org |

| Pyrimido[4,5-b]quinoline | Cyclohexanone, Aromatic aldehyde, 6-Aminothiouracil | DMF | Reflux | rsc.org |

| Pyrimido[4,5-b]quinoline | Substituted quinoline-3-carbonitrile, Thiourea | Sodium ethoxide, Ethanol | Reflux | rsc.org |

| Thiopyrano[2,3-b]quinoline | β-Ketothioamides, 2-Chloroquinoline-3-carbaldehyde | DMAP | Not specified | derpharmachemica.com |

| 1,3,4-Oxadiazolyl-quinoline-thiol | Quinoline-6-carbohydrazide, Carbon disulfide | Ethanolic KOH | Not specified | nih.gov |

Incorporation into Polymeric Architectures

The unique properties of the this compound moiety can be imparted to macromolecules through its incorporation into polymeric structures. This can be achieved through various polymerization and post-polymerization modification techniques.

A significant method for this is the thiol-ene reaction , which allows for the post-polymerization modification of quinoline-containing polymers. rsc.org For example, a poly(quinoline-2,3-diylmethylene) (PQM) polymer, synthesized with reactive olefin groups in its side chains, can be reacted with various thiols. rsc.org This reaction, often initiated by UV light or sunlight, proceeds efficiently and allows for the introduction of a wide range of substituents, enhancing properties like solubility. rsc.orgacs.org

Another approach is dithioacetalization polymerization . A thermo-responsive polymeric gel based on quinoline has been synthesized through the condensation polymerization of quinoline-2,4-dicarbaldehyde (B12973022) with 2,2'-(ethylenedioxy)diethanethiol. rasayanjournal.co.in This reaction, catalyzed by a SiO2-SOCl2 catalyst in dry toluene, results in a cross-linked polymer where the thiol groups have reacted with the aldehyde functionalities to form dithioacetal linkages. rasayanjournal.co.in

Direct introduction of thiol-containing molecules to the chain ends of polymers is also a viable strategy. For instance, a cysteine derivative, which contains a sulfhydryl group, can be attached to the chain end of a helical poly(quinoline-2,3-diylmethylene). acs.org This is achieved by first converting the terminal palladium complex of the living polymer into an acyl palladium complex with carbon monoxide, followed by the addition of the cysteine derivative. acs.org This process forms an amide bond while keeping the reactive sulfhydryl group intact for further functionalization, such as attachment to gold surfaces. acs.org

| Methodology | Monomers/Polymers | Key Reagents/Catalysts | Resulting Structure | Reference |

| Thiol-Ene Reaction | Poly(quinoline-2,3-diylmethylene) with olefin side chains, Various thiols | UV light/Sunlight | Side-chain functionalized PQM | rsc.org |

| Dithioacetalization Polymerization | Quinoline-2,4-dicarbaldehyde, 2,2'-(Ethylenedioxy)diethanethiol | SiO2-SOCl2 | Cross-linked quinoline-based polymeric gel | rasayanjournal.co.in |

| Chain-End Functionalization | Poly(quinoline-2,3-diylmethylene), Cysteine derivative | Palladium complex, Carbon monoxide | PQM with terminal cysteine (thiol) group | acs.org |

Green Chemistry Aspects in Quinoline Thiol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives, including those containing thiol groups, to minimize environmental impact. rsc.org These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgtandfonline.com

A notable example is the microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones. rsc.org This method involves the annulation of ortho-heteroaryl anilines with carbon disulfide in water. rsc.org The reaction proceeds without the need for any catalysts or additives, and the desired products are obtained in high yields through simple filtration, demonstrating a very low environmental factor (E-factor). rsc.org Microwave irradiation significantly reduces reaction times compared to conventional heating. rsc.org

The use of water as a solvent is a cornerstone of green synthesis. tandfonline.com Several procedures for synthesizing quinoline derivatives have been developed in aqueous media, often coupled with recyclable catalysts. tandfonline.comnih.gov For example, one-pot, three-component reactions catalyzed by p-toluenesulfonic acid have been successfully carried out in water. tandfonline.com

Recyclable catalysts , such as nanocatalysts, clays (B1170129) (e.g., Montmorillonite K-10), and solid-supported acids (e.g., NaHSO₄·SiO₂), are frequently employed in green quinoline syntheses. rsc.orgacs.orgnih.gov These catalysts offer advantages such as easy separation from the reaction mixture, potential for reuse over multiple cycles without significant loss of activity, and often lead to higher yields and shorter reaction times. rsc.orgnih.gov While many of these methods are reported for general quinoline synthesis, the principles are directly applicable to the synthesis of this compound and its derivatives, particularly in reactions like the Friedländer synthesis, by choosing appropriate precursors. nih.gov

| Green Chemistry Approach | Key Features | Example Application | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Synthesis of polyheterocyclic-fused quinoline-2-thiones. | Rapid heating, shorter reaction times, often higher yields. | rsc.orgrsc.org |

| Aqueous Media | Water used as the reaction solvent. | One-pot synthesis of pyrimido[4,5-b]quinolines. | Environmentally benign, non-toxic, inexpensive. | tandfonline.comrsc.org |

| Recyclable Catalysts | Use of solid acids, clays, or nanocatalysts. | Friedländer synthesis of quinolines. | Easy separation and reuse, reduced waste, cost-effective. | rsc.orgnih.govnih.gov |

| Catalyst-Free Conditions | Reactions proceed without the need for a catalyst. | Annulation of ortho-heteroaryl anilines and CS2 in water. | Simplified workup, reduced cost and waste. | rsc.org |

Spectroscopic Investigations of Quinoline 2 Thiol and Its Derivatives

Tautomeric Equilibrium Studies of Quinoline-2-thiol/Quinoline-2(1H)-thione

This compound exists in a tautomeric equilibrium with its thione counterpart, quinoline-2(1H)-thione. semanticscholar.orggrowingscience.com Spectroscopic methods are crucial in determining the predominant tautomer in various environments. Quantum mechanical calculations have predicted that the thione form is the major tautomer, a finding that is consistently confirmed by absorption spectroscopy. semanticscholar.orggrowingscience.com The thione form is calculated to be favored by 99.9%, with an energy difference of 5.83 kcal/mol. semanticscholar.org This tautomeric behavior significantly influences the compound's chemical properties and reactivity.

The study of the tautomeric equilibrium between this compound (1a) and quinoline-2(1H)-thione (1b) heavily relies on absorption spectra analysis. semanticscholar.org The shape of the absorption spectrum is determined by the favored tautomer. semanticscholar.org Computational and experimental data show a clear distinction between the absorption patterns of the two forms. Time-Dependent Density Functional Theory (TD-DFT) calculations of the absorption spectra reveal that the thione tautomer's calculated spectrum aligns well with experimental observations. semanticscholar.org The thione form (1b) is predicted to have strong absorption bands at 358.8 nm and 269.8 nm. semanticscholar.org In contrast, the calculated spectrum for the thiol form (1a) shows strong bands at 308.0 nm and 242.9 nm, which correspond to regions of low absorption for the thione. semanticscholar.org This clear difference allows for the confident identification of the predominant quinoline-2(1H)-thione form in solution. semanticscholar.org

UV-Visible spectroscopy is a primary tool for investigating the tautomeric equilibrium. nih.gov The experimental UV-Vis spectrum for the compound in water shows strong absorption bands at 372 nm and 273 nm, which corresponds closely to the calculated spectrum for the thione tautomer. semanticscholar.org The formation of weak molecular associates in chloroform (B151607) and acetonitrile (B52724) solutions can be confirmed using UV/Vis absorption spectroscopy, with new intensive absorption bands appearing at 289 nm and 354 nm. researchgate.net

The solvent environment can influence the position of absorption maxima. Generally, thione tautomers exhibit an absorption peak between 300 and 400 nm, attributed to the n-π* transition of the C=S group, while thiol tautomers show a peak below 300 nm due to the π-π* transition. researchgate.net The analysis of UV-Vis spectra in various solvents helps in understanding these shifts and the stability of the tautomers. academie-sciences.fr

Table 1: Experimental and Calculated UV-Visible Absorption Maxima (λmax) for this compound Tautomers

| Tautomer | Method | Solvent | λmax 1 (nm) | λmax 2 (nm) | Source |

| Quinoline-2(1H)-thione (1b) | Experimental | Water | 372 | 273 | semanticscholar.org |

| Quinoline-2(1H)-thione (1b) | Calculated (TD-DFT) | N/A | 358.8 | 269.8 | semanticscholar.org |

| This compound (1a) | Calculated (TD-DFT) | N/A | 308.0 | 242.9 | semanticscholar.org |

Absorption Spectra Analysis

Characterization Techniques

Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural identification and characterization of this compound and its derivatives. ontosight.ai

NMR spectroscopy is a powerful method for elucidating the molecular structure of this compound derivatives. ontosight.ai Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

In the ¹H NMR spectrum of quinoline-2(1H)-thione, the proton signals for the quinoline (B57606) ring typically appear in the aromatic region of the spectrum. mdpi.com For example, in a CDCl₃ solvent, the quinoline protons can be observed at chemical shifts (δ) between 7.31 and 7.76 ppm, with a characteristic broad signal for the N-H proton appearing far downfield, around 13.4 ppm. chemicalbook.com

The ¹³C NMR spectrum is also highly informative. For 4-phenylquinoline-2(1H)-thione, signals for the carbon atoms of the quinoline ring and the phenyl substituent appear at distinct chemical shifts, confirming the structure. rsc.org The presence of the thione C=S carbon can also be identified in the ¹³C NMR spectrum. nih.gov

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for Quinoline-2(1H)-thione and a Derivative

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Source |

| Quinoline-2(1H)-thione | ¹H NMR | CDCl₃ | 13.4 (s, 1H, NH), 7.76-7.31 (m, 6H, Ar-H) | chemicalbook.com |

| 4-Phenylquinoline-2(1H)-thione | ¹H NMR | CDCl₃ | 7.97 (d, 1H), 7.79 (d, 1H), 7.75 (s, 1H), 7.63 (dd, 1H), 7.49 (dd, 3H), 7.40–7.38 (m, 2H) | rsc.org |

| 4-Phenylquinoline-2(1H)-thione | ¹³C NMR | CDCl₃ | 158.93, 149.16, 146.84, 136.76, 132.34, 131.04, 130.32, 129.33, 128.96, 128.80, 125.98, 124.82, 118.21 | rsc.org |

IR spectroscopy is used to identify the functional groups present in a molecule. ontosight.aiacademicjournals.org For the this compound/quinoline-2(1H)-thione system, IR spectra can help distinguish between the two tautomers. researchgate.net The thiol (S-H) stretching vibration is typically observed around 2550 cm⁻¹, while quinoline ring vibrations appear in the 1400–1600 cm⁻¹ region. The IR spectrum of the thione form would be expected to show a characteristic C=S stretching band. academicjournals.org The structure of newly synthesized quinolinethione derivatives is often confirmed by their IR and ¹H-NMR spectra. mdpi.comresearchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Tautomer | Source |

| S-H Stretch | ~2550 | Thiol | |

| C=S Stretch | 1232 | Thione | academicjournals.org |

| Quinoline Ring Vibrations | 1400-1600 | Both | |

| N-H Stretch | 3113-3217 | Thione | academicjournals.org |

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of this compound and its derivatives. ontosight.ai The molecular ion peak [M+H]⁺ in the mass spectrum confirms the molecular formula of the compound. For this compound (C₉H₇NS), the expected molecular ion peak would be at an m/z (mass-to-charge ratio) of approximately 161. nih.gov In the mass spectrum of 2(1H)-quinolinethione, the top peak is observed at m/z 161, with other significant fragments at m/z 128 and 117. nih.gov For substituted derivatives, such as 8-methyl-4-sulfanylquinoline-2(1H)-thione, the molecular ion (m/e 207) often appears as the base peak, indicating its stability. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition. rsc.orgrsc.org

Table 4: Mass Spectrometry Data for Quinoline-2(1H)-thione

| Compound | Ionization Method | m/z of Molecular Ion | Key Fragment m/z | Source |

| Quinoline-2(1H)-thione | ESI-MS | 161.03 [M+H]⁺ | N/A | |

| Quinoline-2(1H)-thione | NIST Library | 161 (Top Peak) | 128, 117 | nih.gov |

| 8-Methyl-4-sulfanylquinoline-2(1H)-thione | MS | 207 (Base Peak) | N/A | mdpi.comresearchgate.net |

| 4-Phenylquinoline-2(1H)-thione | HRMS (ESI+) | 238.0683 [M+H]⁺ | N/A | rsc.org |

Infrared (IR) Spectroscopy

Fluorescence Spectroscopy

Fluorescence spectroscopy is a pivotal analytical tool for investigating the electronic structure and environmental sensitivity of molecules like this compound and its derivatives. This technique provides insights into various molecular processes, including energy transfer and quenching mechanisms, which are fundamental to the development of fluorescent sensors.

Fluorescence quenching, the process that leads to a decrease in the fluorescence intensity of a given substance, is a key mechanism in the function of many this compound-based sensors. Several distinct mechanisms can be responsible for this phenomenon.

One of the most prominent quenching mechanisms for sensors involving sulfur-based functional groups is photoinduced electron transfer (PET). semanticscholar.org In many thiol and quinoline-thiol systems, the fluorescence is "turned off" or quenched in the resting state. semanticscholar.orgnih.gov This quenching can be initiated by the presence of heavy metal ions such as Cr³⁺, Cu²⁺, Fe²⁺, and Fe³⁺, which interact with the thiol or its derivatives. semanticscholar.org The interaction, often a chelation event, facilitates an electron transfer process that provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus quenching the fluorescence. semanticscholar.org

Another quenching pathway involves electron exchange with paramagnetic species. researchgate.net For instance, nitroxide radicals covalently linked to a quinoline fluorophore can effectively quench its excited state. This process occurs through an electron exchange between the fluorophore and the radical, which promotes the non-radiative relaxation of the singlet excited state. researchgate.net

In some systems, quenching is the default state due to intramolecular processes. For example, a BODIPY-based probe linked to a quinolinium acceptor is pre-quenched by an internal PET mechanism. rsc.org The addition of an analyte can then disrupt this internal quenching, leading to a "turn-on" fluorescence response. rsc.org Both static quenching, which involves the formation of a non-fluorescent complex between the fluorophore and the quencher, and dynamic (collisional) quenching require molecular contact. colostate.edu

| Quenching Agent/Mechanism | Interacting Species | Effect on Fluorescence | Reference |

| Chelation with Heavy Metals | CrCl₃, CuSO₄, FeCl₂, FeCl₃ | Quenching (Turn-off) | semanticscholar.org |

| Photoinduced Electron Transfer (PET) | Electron donor/acceptor moieties | Quenching | semanticscholar.orgnih.govbath.ac.uk |

| Electron Exchange | Paramagnetic nitroxide radicals | Quenching | researchgate.net |

| Intramolecular Spirocyclization | Rhodamine B-based probes | Quenching (Turn-on upon reaction) | nih.gov |

Photoinduced electron transfer (PET) is a fundamental process exploited in the design of "off-on" fluorescent probes based on this compound and other thiol-containing systems. nih.govbath.ac.uk In a typical PET sensor, the system consists of a fluorophore linked to a receptor unit that can engage in electron transfer. bath.ac.ukmdpi.com Intramolecular electron transfer from the receptor to the excited fluorophore results in fluorescence quenching in the probe's "off" state. bath.ac.uk

The fluorescence can be restored or "turned on" when the receptor interacts with a target analyte. This interaction alters the electronic properties of the receptor, inhibiting the PET process. bath.ac.uk For example, the binding of a metal ion or a proton to an amine-containing receptor raises the redox potential of the donor, making the electron transfer energetically unfavorable and thereby restoring fluorescence. mdpi.com

In the context of thiol systems, the thiol group itself or a moiety it reacts with can act as the receptor that modulates the PET process. semanticscholar.org The addition of thiols like cysteine or glutathione (B108866) to certain probes can initiate a reaction, such as a Michael addition, that alters the electronic structure of the molecule. This change can shut down the PET pathway from the fluorophore to an electron-deficient part of the molecule, leading to a significant enhancement in fluorescence quantum yield. Similarly, the cleavage of a quencher from a fluorophore, triggered by a reaction with a thiol, is another strategy to turn on fluorescence. nih.gov

| Probe Design Principle | Mechanism of Action | Outcome | Reference |

| Fluorophore-Spacer-Receptor | Analyte binding to the receptor inhibits PET from the receptor to the fluorophore. | Fluorescence Turn-On | bath.ac.ukmdpi.com |

| Michael Addition to Alkene | Thiol addition to an electron-deficient alkene disrupts PET. | Fluorescence Enhancement | |

| Cleavage-Based | Thiol-induced cleavage of a quencher from the fluorophore. | Fluorescence Turn-On | nih.gov |

| Pre-quenched BODIPY-Quinolinium | Amines modulate internal PET from BODIPY to quinolinium. | Fluorescence Turn-On | rsc.org |

The emission properties of this compound are intrinsically linked to its structural chemistry. The compound exists in a tautomeric equilibrium with quinoline-2(1H)-thione. semanticscholar.org Theoretical calculations and absorption spectra confirm that the thione tautomer is predominant and non-fluorescent under standard conditions. semanticscholar.org However, derivatization can unlock its fluorescence potential. Alkylated this compound derivatives, for instance, are fluorescent and exhibit an emission maximum (λem) around 380 nm. semanticscholar.org

The quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to the substituents on the quinoline core. The introduction of different functional groups can dramatically alter the emission intensity. For example, studies on various quinoline derivatives showed that an amino group can lead to a high quantum yield (e.g., 65.33% for an aminoquinoline derivative), whereas a nitro group almost completely quenches the fluorescence (ΦF = 0.25% for a nitroquinoline derivative). unesp.br

The interaction with analytes can cause significant changes in the emission spectra. In the presence of biothiols, some 2(1H)-quinolone derivatives show a hypsochromic shift (a shift to a shorter wavelength or higher energy) in their emission bands, alongside an increase in fluorescence intensity. mdpi.com Conversely, interaction with other species can lead to fluorescence quenching or the appearance of new emission bands. For instance, a 2(1H)-quinolone derivative with a dicyanovinyl group exhibits fluorescence quenching with biothiols but shows a "turn-on" effect with a new emission band at 430 nm in the presence of reactive sulfur species. mdpi.com

| Compound/Derivative | Emission Max (λem) | Quantum Yield (ΦF) | Conditions/Notes | Reference |

| Quinoline-2(1H)-thione | N/A | Non-fluorescent | Major tautomer of this compound | semanticscholar.org |

| Alkylated this compound | ~380 nm | Fluorescent | In solution | semanticscholar.org |

| Aminoquinoline derivative | N/A | 65.33% | In ethanol (B145695) | unesp.br |

| Nitroquinoline derivative | N/A | 0.25% | In ethanol | unesp.br |

| 2(1H)-quinolone derivative | 636 nm | N/A | Quenched by biothiols | mdpi.com |

Photoinduced Electron Transfer (PET) Studies in Thiol Systems

Circular Dichroism (CD) Spectroscopy for Ligand-Biomolecule Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules and their interactions. jascoinc.com Since proteins and nucleic acids are chiral, CD spectroscopy is widely used to investigate their conformation and how it changes upon binding to a ligand. photophysics.come3s-conferences.org

When a small, achiral ligand like a quinoline derivative binds to a biomacromolecule, it is placed into a chiral environment. This can result in an induced CD (ICD) spectrum for the ligand's electronic transitions. nih.gov The characteristics of this ICD spectrum—its wavelength, sign, and intensity—are determined by the ligand's absorption properties and the specific geometry of its interaction with the biomolecule. nih.gov Therefore, ICD is a sensitive probe of ligand binding.

CD spectroscopy can monitor conformational changes in the biomolecule itself that are induced by ligand binding. For example, the interaction of cationic ruthenium(II) complexes containing quinoline carboxylate ligands with calf thymus DNA (CT-DNA) has been investigated using CD. researchgate.net The observed changes in the characteristic CD spectrum of CT-DNA upon addition of the complexes indicated a binding interaction that perturbed the DNA's secondary structure. researchgate.net Such studies are crucial for understanding how these molecules interact with biological targets, which can involve electrostatic interactions or non-classical intercalation. researchgate.net The technique is quantitative and can be used to determine binding constants and the stoichiometry of ligand-biomolecule complexes. e3s-conferences.org

Coordination Chemistry of Quinoline 2 Thiol

Formation of Metal-Thiol Complexes

The thiol (-SH) functional group in quinoline-2-thiol is pivotal for its enhanced capacity to form stable complexes with various metal ions. solubilityofthings.com This molecule, often existing in tautomeric equilibrium with quinoline-2(1H)-thione, readily engages in complexation reactions. semanticscholar.org For instance, it reacts with copper(II) ions to yield a mixture of copper complexes, a reaction that can also involve the oxidation of the thiol to its corresponding disulfide. semanticscholar.org

The synthesis of metal-thiol complexes involving this compound and its derivatives has been extensively explored. A notable example is the formation of a hexanuclear silver(I) complex, [Ag₆(C₉H₆NS)₆], and infinite-chain copper(I) complexes, such as [{[Cu(C₉H₇NS)₂]X}∞] (where X is ClO₄⁻ or PO₂F₂⁻) and [Cu₆(C₉H₆NS)₆]. researchgate.net These syntheses highlight the ligand's ability to bridge multiple metal centers, leading to complex polynuclear structures. The reaction of 2-chloroquinoline (B121035) with sodium hydrosulfide (B80085) provides a common route to this compound, which can then be used as a precursor in these complexation reactions.

Furthermore, more elaborate ligands incorporating the quinoline (B57606) thiol moiety have been designed to create specific coordination environments. A ligand synthesized from 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) and 2,2′-thiodianiline has been used to prepare copper(II) complexes. nih.gov Similarly, the reaction of a symmetrical quinoline thioether ligand, 2,6-bis(8-quinolinylthiomethyl)pyridine, with various transition metal salts has yielded complexes of Cu(II), Cd(II), Zn(II), and Co(II). core.ac.uk

Role as Ligands in Metal Coordination

This compound and its derivatives are highly effective ligands due to their ability to act as chelating agents. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) allows them to coordinate with a variety of metal ions. nih.gov In its deprotonated form (quinoline-2-thiolate), it typically coordinates to metals through both the sulfur and nitrogen atoms, forming a stable chelate ring.

The coordination mode can be versatile. For example, a thiosemicarbazone ligand derived from quinoline-2-carboxaldehyde acts as a tridentate N,N,S donor, coordinating to Pt(II) and Pd(II) ions. researchgate.netuomphysics.net In complexes with pyridine-2-thiol, a related ligand, bonding invariably occurs through the sulfur atom. cdnsciencepub.com The versatility of the thiol group—being nucleophilic, acidic, and redox-active—makes these ligands suitable for various applications, including the development of fluorescent sensors for metal detection. semanticscholar.org The coordination of these ligands to a metal center often leads to the formation of characteristic crystal structures that can be analyzed using crystallographic techniques.

Electrochemical Behavior Studies

The electrochemical properties of metal complexes containing this compound and its derivatives are a subject of significant research interest. Cyclic voltammetry is a key technique used to investigate the redox processes of these compounds. acs.orgfrontiersin.org Studies on cobalt and nickel complexes of 2- and 8-quinolinethiol have explored their electrochemical behavior and potential for catalytic hydrogen evolution. openarchives.gr

Dinuclear platinum(II) complexes incorporating 2-quinolinethiol (B1301133) have been characterized electrochemically, revealing insights into their electronic structures and metal-metal interactions. acs.orgrsc.org Similarly, the redox activity of copper(II) and zinc(II) complexes with quinoline-derived Schiff base ligands has been evaluated using cyclic voltammetry. rsc.org These studies often aim to correlate the electrochemical potentials with the structural and electronic features of the complexes. For example, a study on a copper(II) Schiff base complex derived from 2-aminobenzaldehyde (B1207257) identified a quasi-reversible, one-electron transfer process corresponding to the [Cu(II)L]/[Cu(I)L] redox couple.

| Complex | Technique | Redox Couple | Potential (V vs. ref) | Key Finding | Reference |

|---|---|---|---|---|---|

| [Cu(II)(ambopd)] | Cyclic Voltammetry | Cu(II)/Cu(I) | Epc = -0.45 V | Quasi-reversible one-electron transfer. | |

| Cu(II) complex with indolo[2,3-c]quinoline-derived Schiff base | Cyclic Voltammetry | Ligand-centered reduction | Epc = -0.96 V vs. Fc+/Fc | Complex is more easily reduced than the free ligand. | rsc.org |

| Ru(III) complex (KP1019) | - | Ru(III)/Ru(II) | -0.03 V vs. NHE | Reduction is accessible by physiological reducing agents. | d-nb.info |

Structural Characterization of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for the structural elucidation of metal complexes of this compound. These studies have revealed a wide range of coordination geometries and nuclearities. For example, the reaction of this compound with silver(I) produces a hexanuclear complex, [Ag₆(μ₃-C₉H₆NS)₆], which features a distorted octahedral core of silver atoms. researchgate.net In contrast, reactions with copper(I) can yield infinite-chain polymers. researchgate.net

Structural analyses of complexes with related ligands, such as quinoline-2-carboxaldehyde thiosemicarbazone, show the ligand coordinating in a tridentate fashion to metals like Pt(II) and Pd(II), resulting in square-planar geometries. researchgate.netbg.ac.rs The characterization of a series of transition metal complexes with 2,6-bis(8-quinolinylthiomethyl)pyridine revealed both discrete mononuclear units for Cu(II), Cd(II), and Zn(II), and a dinuclear structure for a Co(II) complex. core.ac.uk

The coordination geometry around the metal center in this compound complexes is highly dependent on the metal ion's identity, its oxidation state, and the steric and electronic properties of the co-ligands.

Trigonal and Tetrahedral: In the hexanuclear silver(I) complex [Ag₆(μ₃-C₅H₄NS)₆], each silver atom exhibits a distorted trigonal coordination geometry. researchgate.net Copper(I) complexes with quinoline-2-thione have been found to feature distorted-tetrahedral copper centers. researchgate.net A dinuclear zinc(II) complex with a quinoline-substituted ligand also shows a tetrahedral geometry at the metal site. rsc.org

Square-Planar: This geometry is common for d⁸ metal ions like Pt(II) and Pd(II). Complexes such as [PtLCl] and [PdLCl], where L is deprotonated quinoline-2-carboxaldehyde thiosemicarbazone, adopt a square-planar arrangement. researchgate.netbg.ac.rs

Square-Pyramidal and Trigonal-Bipyramidal: These five-coordinate geometries are often observed for Cu(II) complexes. For instance, Cu(II) and Zn(II) complexes with a specific indolo[2,3-c]quinoline-derived Schiff base ligand adopt strongly distorted square-pyramidal geometries. rsc.org The degree of distortion is often quantified by the geometry index τ₅, which is 0 for an ideal square pyramid and 1 for an ideal trigonal bipyramid. rsc.org Studies on chiral TPA-derivative ligands containing quinoline show that their Cu²⁺ complexes can adopt geometries intermediate between square pyramidal and trigonal bipyramidal. nih.gov

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| Silver(I) Complex | [Ag₆(C₉H₆NS)₆] | Triclinic | P-1 | Distorted trigonal (Ag), Paddle-wheel-like hexanuclear cluster | researchgate.net |

| Copper(I) Complex | [Cu₆(C₉H₆NS)₆] | Triclinic | P-1 | Trigonal (Cu), Distorted octahedral core | researchgate.net |

| Platinum(II) Complex | [PtLCl] | Monoclinic | P2₁/c | Square-planar | researchgate.netbg.ac.rs |

| Palladium(II) Complex | [PdLCl] | Orthorhombic | Pbca | Square-planar | researchgate.netbg.ac.rs |

| Copper(II) Complex | [Cu(HLTMS)Cl₂] | Triclinic | P-1 | Distorted square-pyramidal (τ₅ = 0.16) | rsc.org |

Redox Behavior of Metal Complexes

The redox activity of metal complexes is a cornerstone of their chemical reactivity and is particularly relevant in the context of developing catalysts and therapeutic agents. Metal complexes containing quinoline ligands can undergo redox processes centered on either the metal or the ligand itself. d-nb.info For instance, certain metal complexes are designed as "prodrugs" that become activated upon reduction within the low-oxygen (hypoxic) environment of tumor cells. d-nb.info This is a strategy employed for some Co(III) and Ru(III) complexes, which are reduced to their more labile Co(II) and Ru(II) forms, respectively. d-nb.info

The interaction of redox-active metal complexes with biological molecules can lead to the generation of reactive oxygen species (ROS) through processes like Fenton-like reactions. nih.gov This involves the reduction of the metal ion (e.g., Cu(II) to Cu(I)) coupled with the oxidation of a biological reductant, which can then react with oxygen or hydrogen peroxide to produce ROS. rsc.orgnih.gov

The Cu(II)/Cu(I) redox couple is of fundamental importance in the chemistry of copper complexes. The relative stability of the +2 and +1 oxidation states is highly sensitive to the coordination environment provided by the ligand. Soft donor atoms like sulfur, present in this compound, tend to stabilize the softer Cu(I) ion. nih.gov Consequently, the complexation of some thiosemicarbazone ligands with Cu(II) salts can lead to the in-situ reduction of the metal to Cu(I). nih.gov

Electrochemical studies directly probe the Cu(II)/Cu(I) potential. In a cyclic voltammetry study of a tetradentate Schiff base complex of copper, a quasi-reversible wave was attributed to the [Cu(II)L]/[Cu(I)L] couple. The potential at which this reduction occurs can be tuned by modifying the ligand structure. nih.gov Investigations into the binding of such complexes to DNA have shown that the complex may preferentially bind in one oxidation state over the other. For the Schiff base complex studied, the shift in the redox potential upon addition of DNA indicated a stronger binding affinity for the Cu(II) form compared to the Cu(I) form.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and behavior of quinoline-2-thiol. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. core.ac.uknih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying complex systems. core.ac.uknih.gov

This compound exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. semanticscholar.org DFT calculations, specifically using the B3LYP functional, have been employed to predict the relative populations of these two tautomers. semanticscholar.org The calculations show that the thione tautomer is significantly more stable, with a predicted population of 99.9% and an energy difference (ΔE) of 5.83 kcal/mol. semanticscholar.org This indicates that under equilibrium conditions, the molecule predominantly exists as quinoline-2(1H)-thione. semanticscholar.org The relative populations are determined by the difference in energy between the tautomers, with the lower energy form being more abundant. semanticscholar.org

Table 1: Predicted Relative Populations of this compound Tautomers

| Tautomer | Predicted Population (%) | Energy Difference (ΔE) (kcal/mol) |

| Quinoline-2(1H)-thione | 99.9 | 0 |

| This compound | 0.1 | 5.83 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, such as electronic absorption spectra. nih.govnih.govfaccts.de This method has been used to simulate the UV-Vis absorption spectra of the this compound and quinoline-2(1H)-thione tautomers. semanticscholar.org The calculated spectrum for the thione tautomer showed strong absorption bands at 358.8 nm and 269.8 nm. semanticscholar.org These calculated values are in good agreement with the experimentally observed strong bands at 372 nm and 273 nm in water, further confirming that the thione form is the major tautomer in solution. semanticscholar.org The calculations were performed using the B3LYP-TD/cc-pVQZ level of theory coupled with the polarizable continuum model (IEFPCM) to account for solvent effects. semanticscholar.org

Table 2: Comparison of Calculated and Experimental Absorption Spectra

| Tautomer | Calculated λmax (nm) | Experimental λmax (nm) |

| Quinoline-2(1H)-thione | 358.8, 269.8 | 372, 273 |

Relative Population Predictions of Tautomers

Geometry Optimization and Vibrational Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. core.ac.uk Vibrational analysis is then performed on the optimized geometry to calculate the vibrational frequencies and ensure the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). researchgate.net For this compound and its derivatives, full geometry optimization has been performed using DFT methods, such as B3LYP with basis sets like cc-pVQZ and 6-31G(d,p). semanticscholar.orgresearchgate.net These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. ukm.edu.my Vibrational analysis also allows for the assignment of infrared (IR) spectral bands. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. researchgate.netnih.gov

Studies on derivatives of 2-mercaptoquinoline have utilized molecular docking to investigate their potential as antileishmanial agents by docking them into the active site of the Trypanothione reductase (TryR) enzyme, which is essential for the parasite's redox balance. researchgate.net The results of these docking studies have shown a good correlation with the observed antileishmanial activity of the compounds. researchgate.net Similarly, docking studies have been performed on quinoline (B57606) derivatives against other targets, such as the CB1a protein and COVID-19 protein receptors. nih.govx-mol.net These studies help in understanding the binding affinity and the specific interactions, like hydrogen bonds and residual interactions, between the ligand and the protein's active site. nih.gov For example, docking of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives into the active site of MurD ligase was performed to explain their antituberculosis activity. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov QSAR models use molecular descriptors, which are numerical representations of chemical and physical properties of the molecules, to predict their activity. biolscigroup.usresearchgate.net

For quinoline derivatives, 2D and 3D QSAR analyses have been used to design compounds with potential antitubercular activity. nih.gov In one study, statistically significant QSAR models were generated for a series of quinoline derivatives, which helped in identifying the structural features important for their activity against Mycobacterium tuberculosis. nih.gov The models showed good statistical quality, with high values for the coefficient of determination (r²) and the cross-validation coefficient (q²), indicating their predictive power. nih.gov These models can guide the synthesis of new, more potent compounds. indexcopernicus.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) method used in computational chemistry to understand the relationship between the structural properties of a series of molecules and their biological activities. This technique assumes that a molecule's biological activity is related to its non-covalent interactions with its target receptor, which are in turn determined by the molecule's steric and electrostatic fields.

While specific CoMFA studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to various classes of quinoline derivatives to elucidate the structural requirements for their biological activities. These studies on structurally related compounds, particularly those with substitutions at the 2-position of the quinoline ring, provide valuable insights into how the steric and electrostatic properties of this compound could be analyzed using CoMFA.

In a typical CoMFA study, a set of molecules with known biological activities is aligned based on a common substructure. The steric (Lennard-Jones) and electrostatic (Coulombic) fields of each molecule are then calculated at the intersections of a 3D grid surrounding the aligned molecules. The resulting field values are used as independent variables in a partial least squares (PLS) regression analysis to build a model that correlates these fields with the biological activities.

For instance, 3D-QSAR studies on a series of 4-(adamantan-1-yl)-2-substituted quinolines have been conducted to understand their antimycobacterial activity. researchgate.netnih.gov In these analyses, various substituents at the 2-position of the quinoline ring were evaluated. The resulting CoMFA models helped to explain the structure-activity relationships, indicating the importance of the size, shape, and electronic nature of the substituent at this position. researchgate.netnih.gov

Similarly, CoMFA studies on quinoline hydrazones have been performed to investigate their potential as antitubercular agents by inhibiting the enoyl-acyl carrier protein reductase (ENR) enzyme. dovepress.com These studies yielded statistically significant models that highlighted the crucial role of steric and electrostatic fields in the binding of these ligands to the active site of the enzyme. dovepress.com The models provided a quantitative measure of the correlation between the calculated fields and the observed biological activity. dovepress.com

The predictive power of a CoMFA model is assessed by several statistical parameters. The cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictive ability, while the non-cross-validated correlation coefficient (r²) reflects the model's ability to fit the data. A high q² value (typically > 0.5) is indicative of a robust and predictive model. The standard error of estimation (SEE) provides a measure of the model's accuracy in predicting biological activities.

The findings from CoMFA studies on various quinoline derivatives consistently demonstrate that both steric and electrostatic fields are significant contributors to their biological activities. For example, in a study on quinoline derivatives as anti-cancer agents, the CoMFA model showed a high predictive ability with a q² of 0.592 and an r² of 0.966. tandfonline.com Another study on quinoline derivatives as mGluR1 inhibitors reported a CoMFA model with a q² of 0.827 and an r² of 0.990. nih.gov

The graphical output of a CoMFA, known as a contour map, visually represents the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that less bulky groups are preferred. Blue contours highlight areas where electropositive groups increase activity, and red contours indicate regions where electronegative groups are favorable.

In the context of this compound, a CoMFA study would involve aligning the this compound molecule with a series of its analogs having different substituents on the quinoline ring or modifications to the thiol group. The analysis would generate a 3D-QSAR model that could predict the biological activity of new, untested derivatives. The contour maps would provide a visual guide for designing more potent compounds by indicating the optimal steric and electrostatic properties at different positions of the this compound scaffold.

The following table summarizes the statistical parameters from CoMFA studies on various quinoline derivatives, which are analogous to what would be expected from a CoMFA study on this compound derivatives.

| Quinoline Derivative Class | Biological Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | Number of Components | Reference |

|---|---|---|---|---|---|---|

| Quinoline Derivatives | Anti-cancer | 0.592 | 0.966 | 0.167 | 2 | tandfonline.com |

| Quinoline Hydrazones | Antitubercular (ENR inhibitors) | 0.617 | 0.810 | 0.270 | Not Specified | dovepress.com |

| Quinoline Derivatives | mGluR1 Inhibitors | 0.827 | 0.990 | Not Specified | Not Specified | nih.gov |

Applications in Chemical Sensing and Analytical Chemistry

Fluorescent Sensors

The fluorescence of quinoline-based compounds is a key feature in their application as chemical sensors. solubilityofthings.com Quinoline-2-thiol itself exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. semanticscholar.org Quantum mechanical calculations and absorption spectra confirm that the non-fluorescent thione tautomer is predominant. semanticscholar.org However, chemical modifications, such as alkylation, or specific reactions with analytes can lead to significant changes in fluorescence, forming the basis of "turn-off" or "turn-on" sensing mechanisms. semanticscholar.org

While this compound itself is non-fluorescent, its alkylated derivatives serve as effective "turn-off" fluorescent sensors for various metal ions. semanticscholar.org These derivatives are inherently fluorescent, but the presence of certain heavy metal ions quenches this fluorescence. semanticscholar.org This quenching effect is typically rapid and is attributed to the chelation of the metal ion by the sensor molecule. semanticscholar.org

Research has shown that alkylated this compound derivatives with a fluorescence emission maximum (λem) of 380 nm experience significant fluorescence quenching in the presence of specific metal ions. semanticscholar.orgrsc.org The coordination of the metal to the nitrogen atom of the quinoline (B57606) and the sulfur atom of the thiol group is a common binding mechanism in such sensor designs. mdpi.com The thiol functional group, in particular, enhances the compound's ability to form stable complexes with metal ions. solubilityofthings.com

Table 1: Metal Ion Detection by Alkylated this compound Derivatives

| Metal Ion (in form of salt) | Fluorescence Response | Mechanism |

|---|---|---|

| Chromium(III) chloride (CrCl₃) | Quenching | Chelation |

| Copper(II) sulfate (B86663) (CuSO₄) | Quenching | Chelation |

| Iron(II) chloride (FeCl₂) | Quenching | Chelation |

| Iron(III) chloride (FeCl₃) | Quenching | Chelation |

Data derived from fluorescence titration experiments where 10⁻⁵ M solutions of the sensor were treated with aqueous metal solutions. semanticscholar.org

The fluorescence of alkylated this compound derivatives is also sensitive to changes in pH. semanticscholar.org This property allows them to function as fluorescent pH probes. A notable decrease in fluorescence intensity is observed when the pH of the medium transitions from basic to acidic, specifically in the pH range of 3 to 4. semanticscholar.orgnih.gov This change is linked to the protonation of the quinoline nitrogen atom. nih.gov

Table 2: pH Sensing Characteristics of Alkylated this compound Derivatives

| pH Range | Fluorescence Change | Associated Chemical Event | Excitation Wavelength (λexcit) | Emission Wavelength (λem) |

|---|---|---|---|---|

| 3 - 4 | Decrease | Protonation of quinoline nitrogen | 340 nm | 380 nm |

Data based on pH titration experiments. semanticscholar.orgnih.gov

In contrast to its derivatives, the parent compound this compound (in its tautomeric thione form) acts as a "turn-on" fluorescent sensor for nitroxyl (B88944) (HNO), a molecule of significant biological interest. semanticscholar.org In its ground state, quinoline-2(1H)-thione is non-fluorescent. semanticscholar.org However, upon exposure to HNO, a notable increase in fluorescence is observed. semanticscholar.org

This sensing mechanism relies on the chemical reaction between the this compound/thione tautomers and HNO. semanticscholar.orgmdpi.com The reaction produces a new, fluorescent species, providing a direct "turn-on" signal for HNO detection. semanticscholar.org This approach represents a simple yet effective strategy for developing sensors for this important biological molecule. semanticscholar.org The reaction of thiols with HNO is known to be rapid and can lead to the formation of N-hydroxysulfenamide intermediates. nih.govgoogle.com

The detection of specific thiol-containing amino acids, such as L-cysteine, is crucial in various biological and chemical contexts. acs.org While the development of fluorescent probes for thiols is an active area of research, and various quinoline derivatives have been explored for this purpose, specific studies detailing the use of this compound or its direct alkylated derivatives for the selective detection of L-cysteine were not identified in the performed searches. researchgate.netbeilstein-journals.org Research in this area often focuses on other types of quinoline scaffolds or different sensing mechanisms, such as Michael addition or cyclization reactions, which are not explicitly reported for this compound itself. google.com

Nitroxyl (HNO) Detection

Environmental Remediation Applications

Quinoline derivatives are recognized for their potential role in environmental remediation strategies. solubilityofthings.com The ability of these compounds to form stable complexes with heavy metals is a key property that can be exploited for their removal from contaminated environments. solubilityofthings.com

The presence of the thiol (-SH) functional group in this compound suggests its potential application in the extraction and removal of heavy metals. solubilityofthings.com Thiol groups have a high affinity for soft heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), forming strong and stable complexes (metal-thiolates). researchgate.netnih.gov This principle is widely used in various chelating agents and materials designed for environmental remediation. cranfield.ac.uknih.gov

Catalytic Applications of Quinoline 2 Thiol and Its Derivatives

Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. thieme-connect.com Quinoline-based chiral ligands have been successfully employed in a multitude of asymmetric transformations. thieme-connect.comresearchgate.net The thiol group in quinoline-2-thiol derivatives can act as a transient cooperative ligand, where its reversible coordination to a metal center can enable or accelerate catalytic cycles, often without the need for other additives like a base. acs.orgnih.gov By modifying this compound to incorporate chiral centers, chemists can create sophisticated ligands that generate a stereochemically-defined environment around a metal catalyst.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Chiral quinoline-based ligands, when complexed with metals such as palladium, iridium, ruthenium, and copper, form soluble catalysts that are highly effective for asymmetric synthesis. thieme-connect.commdpi.comdicp.ac.cn These ligands often fall into categories like Schiff bases, oxazolines, amines, and phosphines, synthesized from quinoline (B57606) precursors. thieme-connect.comresearchgate.net For instance, N,N,P-tridentate Schiff base ligands derived from 2-quinolinecarboxaldehyde (B31650) have been used for the 1,4-addition of organozinc reagents to unsaturated ketones. thieme-connect.com Similarly, ruthenium complexes featuring chiral diamine ligands are effective for the asymmetric hydrogenation of quinolines themselves. dicp.ac.cn The ability to tune the electronic and steric properties of these ligands allows for the optimization of both reactivity and enantioselectivity. acs.org

While homogeneous catalysts are often highly active and selective, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. thieme-connect.comresearchgate.net Chiral quinoline-based homogeneous catalysts can be heterogenized by anchoring them to solid supports, such as polymers or silica. This approach combines the high selectivity of the molecular catalyst with the practical advantages of easy separation and recyclability. thieme-connect.com For example, metal-organic frameworks (MOFs) with their porous structures and flexible design can serve as excellent platforms for heterogeneous catalysts. rsc.org The development of effective and environmentally friendly methods for synthesizing enantioselective hydroquinoline compounds is an area of ongoing research, with a focus on creating robust heterogeneous catalysts. mdpi.com

Derivatives of quinoline have been instrumental as ligands in a variety of key asymmetric reactions that are fundamental to modern organic synthesis. thieme-connect.comfrontiersin.org

Carbon-Carbon Bond Formation: The formation of carbon-carbon bonds is a cornerstone of organic chemistry. organic-chemistry.org Chiral nickel(II) complexes, for example, have been shown to catalyze the direct asymmetric addition of N-acyl thiazinanethiones to electrophiles, a process that relies on the catalytic formation of a metal enolate within a chiral environment. ub.edu Quinoline-based ligands are well-suited for such transformations, including aldol (B89426) and Michael additions. thieme-connect.com

Interactive Table: Asymmetric C-C Bond Formation with Quinoline-Type Ligands

| Reaction Type | Catalyst/Ligand System | Substrates | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1,4-Addition | Cu(OTf)₂ / N,N,P-tridentate Schiff base 6a | Enone, Et₂Zn | Chiral ketone | High | thieme-connect.com |